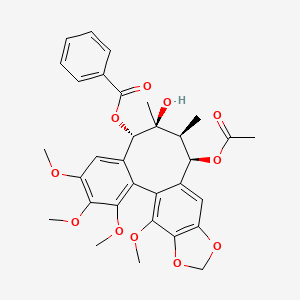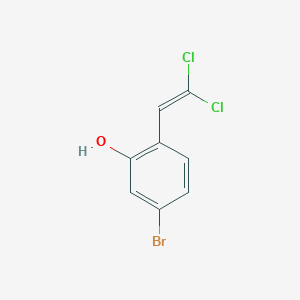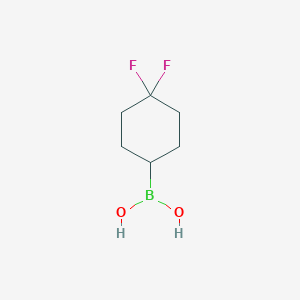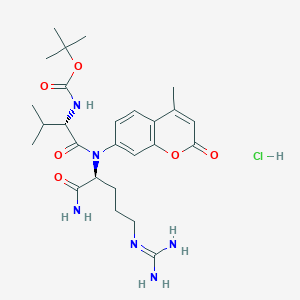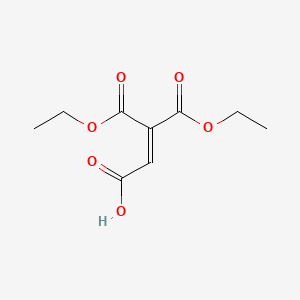
2,2-Dibromoethenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromoethenol is a chemical compound with the molecular formula C2H2Br2O. It is a derivative of ethanol where two hydrogen atoms are replaced by bromine atoms. This compound is known for its applications in various fields, including organic synthesis and as an intermediate in the production of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dibromoethenol can be synthesized through the bromination of ethylene. One common method involves the reaction of ethylene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction proceeds as follows:
C2H4+Br2→C2H2Br2
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. The reaction is carried out in reactors where ethylene gas is bubbled through a solution of bromine in an inert solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromoethenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibromoacetic acid.
Reduction: Reduction of this compound can yield ethylene glycol.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Dibromoacetic acid
Reduction: Ethylene glycol
Substitution: Various substituted ethanols depending on the nucleophile used
Applications De Recherche Scientifique
2,2-Dibromoethenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dibromoethenol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms in the compound can form strong interactions with the enzyme, leading to inhibition of its activity. This mechanism is similar to other halogenated compounds that act as enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Tribromoethanol: Similar in structure but with three bromine atoms instead of two.
2,2-Dichloroethanol: Similar structure with chlorine atoms instead of bromine.
2,2-Difluoroethanol: Similar structure with fluorine atoms instead of bromine.
Uniqueness
2,2-Dibromoethenol is unique due to its specific reactivity and the strength of the bromine-carbon bonds. This makes it particularly useful in reactions requiring strong electrophiles. Its applications in various fields, including organic synthesis and industrial production, highlight its versatility compared to other similar compounds.
Propriétés
Formule moléculaire |
C2H2Br2O |
|---|---|
Poids moléculaire |
201.84 g/mol |
Nom IUPAC |
2,2-dibromoethenol |
InChI |
InChI=1S/C2H2Br2O/c3-2(4)1-5/h1,5H |
Clé InChI |
GOESUIYHAZGUQK-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
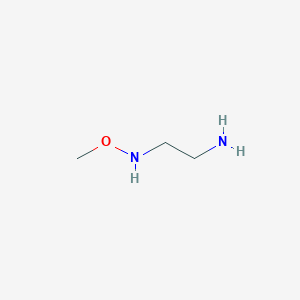
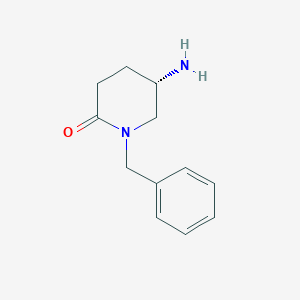
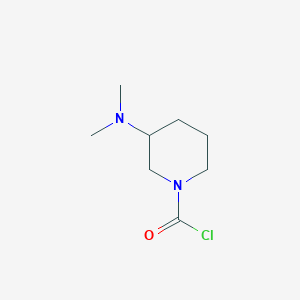
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)
